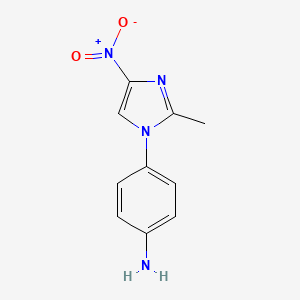![molecular formula C18H27NO4 B1661701 tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate CAS No. 937796-03-7](/img/structure/B1661701.png)
tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate, also known as TBHPMPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate is believed to exert its effects through the modulation of various signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound may increase the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce cell cycle arrest. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and enhance neuroprotection in models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations, including its relatively low water solubility and potential for non-specific binding to proteins.
Direcciones Futuras
There are several potential future directions for research on tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate. One area of interest is the development of new drug candidates based on the this compound scaffold. Another area of interest is the investigation of this compound's potential as a neuroprotective agent in various neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying this compound's effects on various signaling pathways in the body.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In drug discovery, this compound has been used as a scaffold for the development of new drug candidates. In neuroscience, this compound has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
tert-butyl 4-[[4-(hydroxymethyl)phenyl]methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-8-16(9-11-19)22-13-15-6-4-14(12-20)5-7-15/h4-7,16,20H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASCGVJTCQGHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656468 | |
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937796-03-7 | |
| Record name | 1,1-Dimethylethyl 4-[[4-(hydroxymethyl)phenyl]methoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937796-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl({[(1R,2R)-2-phenylcyclopropyl]methyl})amine](/img/structure/B1661620.png)
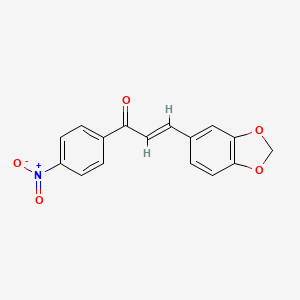

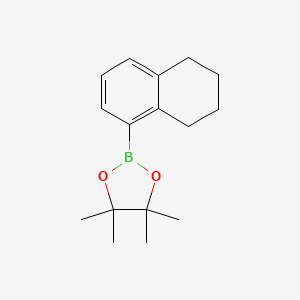

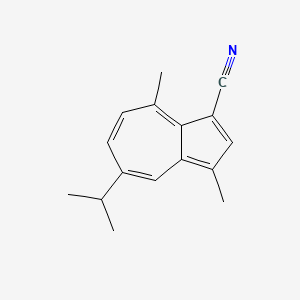
![N-[1-(4-Methylphenyl)ethyl]benzamide](/img/structure/B1661632.png)
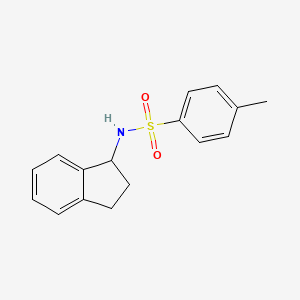
![2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B1661634.png)


![Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-bromo-5-methyl-2-phenyl-](/img/structure/B1661639.png)
